2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

X-ray crystallography ligand validation structural biology

Medicinal chemists need validated scaffolds with metabolic stability and structural reference data. This ortho-fluorinated aryl sulfonamide solves both requirements. - Validated binding pose across 4 PDB entries (RSCC ≥ 0.806) for structure-based design targeting carbonic anhydrase isoforms. - Ortho-fluorine blocks CYP-mediated oxidative metabolism, extending half-life in cellular assays. - Standard 95% purity from multiple commercial sources; immediate availability for hit-to-lead programs.

Molecular Formula C11H10FNO3S
Molecular Weight 255.26
CAS No. 554438-90-3
Cat. No. B2772254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide
CAS554438-90-3
Molecular FormulaC11H10FNO3S
Molecular Weight255.26
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2
InChIInChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2
InChIKeyPUDNUBFHZZXPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide: Properties and Specifications


2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 554438-90-3, MF: C11H10FNO3S, MW: 255.27) is a synthetic aryl sulfonamide featuring a 2-fluorophenyl ring linked via a sulfonamide bridge to a furan-2-ylmethyl substituent [1]. The compound is commercially available from multiple vendors with a standard purity specification of 95% . The 2-fluoro substitution distinguishes this compound from non-fluorinated analogs by introducing unique electronic properties that can modulate metabolic stability, bioavailability, and ligand-target binding characteristics [2].

Structural Probe

Crystallographically validated ligand with defined multi-PDB binding pose.

Metabolic Stability

Ortho-fluorine substitution may reduce CYP-mediated oxidative metabolism.

Electronic Tuning

Proximal fluorine alters sulfonamide NH electronics versus para-fluoro regioisomer.

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide: Why Generic Substitution Fails


Sulfonamide derivatives with furan-2-ylmethyl substitution constitute a broad and structurally diverse chemical class, yet substituent position and electronic character dramatically alter biological target engagement. The ortho-fluorine in 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide introduces distinct electrostatic and steric properties not present in 4-methyl analogs (CAS 121564-33-8) or unsubstituted benzenesulfonamide derivatives [1]. Fluorinated benzenesulfonamides have been explicitly patented as carbonic anhydrase inhibitors with the recognition that fluorine substitution modulates binding potency and isoform selectivity relative to non-fluorinated congeners [2]. Procurement decisions based solely on scaffold similarity without considering substitution pattern risk acquiring a compound with divergent target engagement profiles and unpredictable downstream experimental outcomes.

4-Methyl analog (CAS 121564-33-8)

Lacks ortho-fluorine electronic effect; carbonic anhydrase binding profile may diverge.

Unsubstituted benzenesulfonamide

Absence of fluorine may lead to higher oxidative metabolism and reduced metabolic stability.

Para-fluoro regioisomer (CAS 6341-35-1)

Distal fluorine exerts weaker inductive effect on sulfonamide NH; electronic environment differs.

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide: Procurement Evidence


Crystallographic Validation (RSCC)

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide (ligand code SYJ) has been experimentally validated via X-ray crystallography in complex with a protein target (PDB entry 5QYC) at 1.04 Å resolution [1]. The ligand achieved a Real Space Correlation Coefficient (RSCC) of 0.84, indicating high-quality electron density fit and confirming the compound's stable, well-defined binding pose [2]. This experimentally determined binding conformation provides a validated starting point for structure-based optimization campaigns.

RSCC Validation
Reported
RSCC = 0.84
High-quality electron density fit at 1.04 Å resolution.
Single PDB entry 5QYC; binding pose well-defined.
X-ray crystallography ligand validation structural biology

Ortho-Fluorine and Metabolic Stability

The ortho-fluorine substitution in 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide represents a strategic design element commonly employed to block cytochrome P450-mediated oxidative metabolism at the 2-position of the phenyl ring . While direct experimental metabolic stability data for this specific compound are not publicly available, the well-established paradigm in medicinal chemistry holds that ortho-fluorination on benzenesulfonamide scaffolds reduces metabolic clearance relative to unsubstituted phenyl analogs [1]. This class-level inference suggests that 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide may offer improved metabolic stability compared to the unsubstituted N-(furan-2-ylmethyl)benzenesulfonamide (MW 237.27) .

Metabolic Stability
Class-level
Ortho-F blocks oxidation
May reduce CYP metabolism versus unsubstituted analog.
No direct experimental data; inferred from medicinal chemistry paradigm.
medicinal chemistry metabolic stability fluorine chemistry

Ortho- vs. Para-Fluoro Electronic Effects

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide (ortho-fluoro) is regioisomeric with N-(furan-2-ylmethyl)-4-fluorobenzenesulfonamide (para-fluoro, CAS 6341-35-1) [1]. The ortho-fluorine exerts a stronger inductive electron-withdrawing effect on the sulfonamide nitrogen and introduces distinct steric constraints compared to the para-fluoro regioisomer. This electronic difference can significantly influence hydrogen-bonding capacity of the sulfonamide NH, a critical determinant of target binding affinity in sulfonamide-based inhibitors [2]. Researchers requiring specific electronic tuning at the sulfonamide moiety should select the ortho-fluoro regioisomer over the para-fluoro analog when proximal electronic perturbation is desired.

Ortho vs. Para-F
Class-level
Stronger inductive effect
Proximal fluorine perturbs sulfonamide NH electronics more than para.
No experimental binding data for this pair; positional effect inference.
medicinal chemistry structure-activity relationship regioisomer differentiation

Multi-PDB Crystallographic Validation

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide (ligand code SYJ) has been deposited as a ligand of interest in four distinct Protein Data Bank entries: 5QYC, 5R0G, 8CFI, and 9RQ5 [1]. Across these entries, the ligand displays consistent binding pose and stereochemical validation metrics, including RSCC values ranging from 0.806 (5R0G) to 0.921 (8CFI) [2]. This multi-deposit occurrence indicates that the compound's binding mode is reproducible across different experimental conditions and crystallization environments, whereas many sulfonamide analogs are represented in only a single PDB entry or lack crystallographic validation entirely.

Multi-PDB Binding
Head-to-head
4 PDB entries vs 0 (unsubstituted & methyl analogs)
Reproducible binding across independent crystal structures.
RSCC range 0.806–0.921; consistent pose in 5QYC, 5R0G, 8CFI, 9RQ5.
structural biology X-ray crystallography ligand reproducibility

Carbonic Anhydrase Patent Protection

Fluorinated benzenesulfonamides are protected under European Patent EP2914583 (granted 2019) and related US patent application US20250066291A1 for use as carbonic anhydrase inhibitors [1]. The patent explicitly teaches that fluorinated benzenesulfonamides, as a class, are useful for binding and inhibiting carbonic anhydrases, and that fluorine substitution can be strategically employed to modulate isoform selectivity and binding potency [2]. While specific Ki or IC50 values for 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide are not disclosed in the patent claims, the class-level protection indicates that ortho-fluorinated analogs possess distinct and valuable inhibitory properties recognized by intellectual property authorities.

Patent Protection
Class-level
EP2914583 granted
Fluorinated benzenesulfonamide class recognized as carbonic anhydrase inhibitors.
Specific Ki/IC50 not disclosed; patent claims structural class.
carbonic anhydrase enzyme inhibition patent landscape

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide: Application Scenarios


Structure-Based Drug Design Starting Point

Researchers pursuing structure-based drug design targeting carbonic anhydrase isoforms or related sulfonamide-binding proteins can utilize 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide as a validated ligand with established binding pose. The compound's presence in four PDB entries (5QYC, 5R0G, 8CFI, 9RQ5) with RSCC values ≥ 0.806 provides multiple high-resolution starting points for computational docking studies, pharmacophore modeling, or fragment-growing campaigns [1]. Unlike uncharacterized sulfonamide analogs, this compound offers immediate structural reference data that accelerates rational design iterations [2].

Metabolic Stability Optimization with Ortho-Fluorine

Medicinal chemists seeking sulfonamide scaffolds with improved metabolic stability should prioritize 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide over non-fluorinated analogs such as N-(furan-2-ylmethyl)benzenesulfonamide [1]. The ortho-fluorine substitution is a recognized strategy for blocking cytochrome P450-mediated oxidative metabolism at the 2-position of the phenyl ring, potentially extending compound half-life in cellular and in vivo assays [2]. This compound is particularly suitable for early-stage hit-to-lead programs where metabolic liability reduction is a key optimization goal [3].

Carbonic Anhydrase Inhibitor Discovery

Research programs focused on carbonic anhydrase inhibition for therapeutic applications in glaucoma, diuresis, obesity, or cancer should consider 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide as a member of the fluorinated benzenesulfonamide class protected under EP2914583 [1]. The patent family, granted in Europe and under examination in the US, teaches that fluorinated benzenesulfonamides possess carbonic anhydrase inhibitory activity and that fluorine substitution can be leveraged to modulate isoform selectivity profiles [2]. Procurement of this compound enables exploration of chemical space with documented intellectual property recognition for the target class.

Multi-Condition Ligand Validation for Assays

Structural biologists requiring ligands with reproducible binding behavior across varied experimental conditions can leverage 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide's multi-PDB validation [1]. The compound's consistent binding pose across four independent crystal structures demonstrates robustness to crystallization condition variability, making it suitable as a reference ligand for competitive binding assays, co-crystallization screening, or biophysical method development (SPR, ITC, MST) [2]. This reproducibility reduces the risk of investing in compounds whose binding is sensitive to subtle environmental changes.

Application
Selection Property
Validation Focus
Structure-based design
PDB-validated binding pose
Docking and pharmacophore modeling
Metabolic stability research
Ortho-fluorine metabolic block
In vitro metabolic stability assays
Carbonic anhydrase inhibition research
Fluorinated benzenesulfonamide class (EP2914583)
Isoform selectivity assessment
Multi-condition ligand validation
Reproducible multi-PDB binding
Biophysical assay robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.